molecular formula C10H8ClN3 B1363500 4-(4-Chlorophenyl)pyrimidin-2-amine CAS No. 133256-51-6

4-(4-Chlorophenyl)pyrimidin-2-amine

Cat. No. B1363500
CAS RN: 133256-51-6
M. Wt: 205.64 g/mol
InChI Key: UQCSUXUZDAATNJ-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C10H8ClN3 . It is a solid substance and is part of a class of organic compounds known as aminopyrimidines and derivatives .


Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)pyrimidin-2-amine” can be represented by the InChI code: 1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-Chlorophenyl)pyrimidin-2-amine” are not available, it’s worth noting that substituted pyrimidines have been reported to exhibit various pharmacological effects .


Physical And Chemical Properties Analysis

“4-(4-Chlorophenyl)pyrimidin-2-amine” is a solid substance with a molecular weight of 205.65 . and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structure

  • Synthesis of Derivatives : A study by Liu, He, and Ding (2007) described the synthesis of 2-substituted thieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, using a compound structurally related to 4-(4-Chlorophenyl)pyrimidin-2-amine. This research demonstrated the potential for creating a variety of derivatives through an aza-Wittig reaction (Liu, He, & Ding, 2007).

  • Molecular Structure Analysis : The quantum chemical characterization of hydrogen bonding sites in derivatives of 4-(4-Chlorophenyl)pyrimidin-2-amine was performed by Traoré et al. (2017), using methods like HF/6-311+G(d,p) and B3PW91/6-311+G(d,p). This study identified major hydrogen bonding sites in these compounds, providing insights into their molecular interactions (Traoré et al., 2017).

  • Crystal Structure Elucidation : Repich et al. (2017) synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine and analyzed its crystal structure. The study found that in the crystal, molecules formed inversion dimers through N—H⋯N hydrogen bonds (Repich et al., 2017).

Biological Activities

  • Anticancer Agents : Rashid et al. (2014) investigated the design and synthesis of new pyrimidine derivatives clubbed with thiazolidin-4-one, starting from a compound similar to 4-(4-Chlorophenyl)pyrimidin-2-amine. These compounds showed potential as anticancer agents (Rashid et al., 2014).

  • Antibacterial and Antifungal Activities : Thanusu, Kanagarajan, and Gopalakrishnan (2010) synthesized derivatives of 4-(4-Chlorophenyl)pyrimidin-2-amine and evaluated their microbiological properties. Some compounds exhibited significant antibacterial activity against pathogens like V. cholerae and S. aureus (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Chemical Applications

  • Corrosion Inhibition : Ashassi-Sorkhabi, Shaabani, and Seifzadeh (2005) investigated the use of derivatives of 4-(4-Chlorophenyl)pyrimidin-2-amine as corrosion inhibitors for mild steel in hydrochloric acid solution. They found these compounds to be effective in preventing corrosion, with the efficiency increasing at higher concentrations (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

  • Synthetic Method Development : Zong et al. (2018) reported a novel method for synthesizing N-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine, which showed high efficiency and potential for being an environmentally friendly method. This study highlights the possibilities of developing new synthetic pathways for related compounds (Zong et al., 2018).

Safety and Hazards

The safety data sheet for “4-(4-Chlorophenyl)pyrimidin-2-amine” indicates that it may cause eye irritation and may be harmful to aquatic life .

properties

IUPAC Name

4-(4-chlorophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCSUXUZDAATNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363447
Record name 4-(4-chlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133256-51-6
Record name 4-(4-chlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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